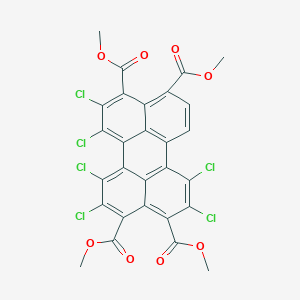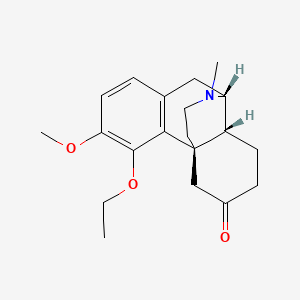
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan is a complex organic compound belonging to the morphinan class. This compound is characterized by its unique structure, which includes an ethoxy group, a methoxy group, and a methyl group attached to a morphinan backbone. Morphinans are known for their diverse pharmacological properties, making them significant in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan involves multiple steps, starting from basic organic compounds. The process typically includes:
Formation of the Morphinan Backbone: This step involves the construction of the core morphinan structure through a series of cyclization reactions.
Introduction of Functional Groups: The ethoxy, methoxy, and methyl groups are introduced through specific reactions such as alkylation and etherification.
Oxidation: The final step involves the oxidation of the morphinan backbone to introduce the oxo group.
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:
Batch Processing: Reactants are added in batches, and the reaction is monitored to ensure complete conversion.
Purification: The product is purified using techniques such as crystallization and chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine and chlorine are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Hydroxylated Derivatives: Formed through reduction reactions.
Halogenated Derivatives: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential analgesic and antitussive properties.
Biological Research: The compound is used to study receptor interactions and signal transduction pathways.
Industrial Applications: It is used as an intermediate in the synthesis of other pharmacologically active compounds.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan involves its interaction with specific molecular targets, including opioid receptors. The compound binds to these receptors, modulating their activity and leading to various pharmacological effects. The pathways involved include:
G-Protein Coupled Receptor Signaling: Activation of opioid receptors leads to the inhibition of adenylate cyclase and modulation of ion channels.
Neurotransmitter Release: The compound affects the release of neurotransmitters such as dopamine and serotonin.
Comparación Con Compuestos Similares
4-Ethoxy-3-methoxy-N-methyl-6-oxomorphinan can be compared with other morphinan derivatives, such as:
Morphine: Known for its potent analgesic properties.
Codeine: Used as an antitussive and analgesic.
Naloxone: An opioid antagonist used to reverse opioid overdose.
Uniqueness
The uniqueness of this compound lies in its specific functional groups, which confer distinct pharmacological properties compared to other morphinan derivatives.
Propiedades
Número CAS |
100740-51-0 |
|---|---|
Fórmula molecular |
C20H27NO3 |
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
(1S,9R,10R)-3-ethoxy-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C20H27NO3/c1-4-24-19-17(23-3)8-5-13-11-16-15-7-6-14(22)12-20(15,18(13)19)9-10-21(16)2/h5,8,15-16H,4,6-7,9-12H2,1-3H3/t15-,16+,20-/m0/s1 |
Clave InChI |
VDHPWRFMZWCDNA-YRNRMSPPSA-N |
SMILES isomérico |
CCOC1=C(C=CC2=C1[C@]34CCN([C@H](C2)[C@@H]3CCC(=O)C4)C)OC |
SMILES canónico |
CCOC1=C(C=CC2=C1C34CCN(C(C2)C3CCC(=O)C4)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


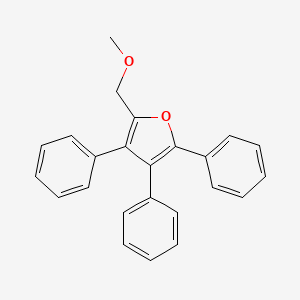
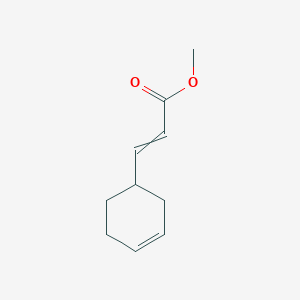
![Benzenesulfonic acid, 2-amino-4-[(sulfomethyl)amino]-](/img/structure/B14339660.png)
![1-({[(2,4-Dinitrophenyl)sulfanyl]acetyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14339668.png)
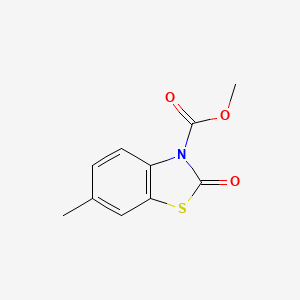
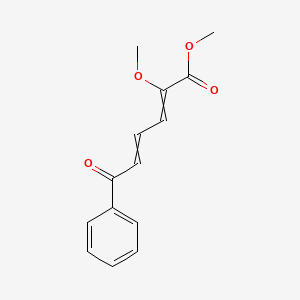
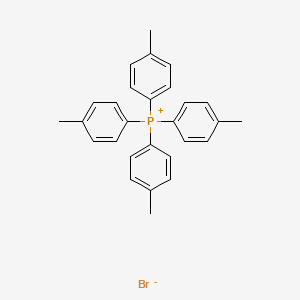
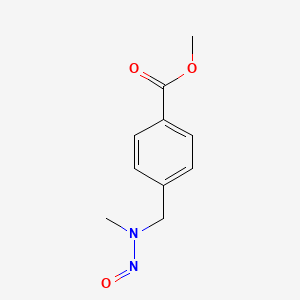
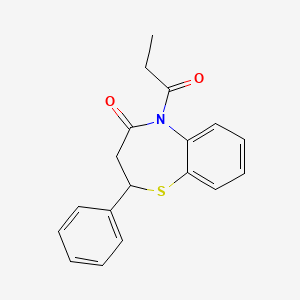
![1H-Pyrrolo[2,3-b]pyridine-3,6-dicarboxylic acid](/img/structure/B14339705.png)



